

CY5-N3 azide reactivity and mechanism of action

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Compound of Interest		
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An In-depth Technical Guide to CY5-N3 Azide: Reactivity, Mechanism, and Application

For researchers, scientists, and drug development professionals, the precise labeling and tracking of biomolecules are paramount. **CY5-N3** azide has emerged as a critical tool in this domain, offering a versatile and robust method for attaching the far-red fluorescent dye, Cyanine5 (Cy5), to a wide array of biological targets. This guide provides a comprehensive overview of its core properties, reaction mechanisms, and detailed experimental protocols.

CY5-N3 is a fluorescent probe that combines the spectral properties of the Cy5 dye with the bioorthogonal reactivity of an azide group.[1][2] This structure allows for its covalent attachment to biomolecules functionalized with an alkyne or a strained cyclooctyne group via "click chemistry."[3][4] The resulting conjugate can be visualized and tracked using fluorescence-based techniques, making it invaluable for applications ranging from cellular imaging to in vivo studies.[1][5]

Core Properties and Data Presentation

The utility of **CY5-N3** azide is defined by its physicochemical and spectral properties. These characteristics determine its suitability for specific experimental conditions and imaging instrumentation.



Property	Value	Source(s)
Synonyms	Sulfo-Cyanine5-azide	[1][2]
Molecular Formula	C36H46N6O7S2 (Sulfoversion)	[1]
Molecular Weight	~738.92 g/mol (Sulfo- version)	[1]
Excitation Maximum (\(\lambda\)ex)	~646 nm	[2][3][6]
Emission Maximum (λem)	~662 nm	[2][3][6]
Extinction Coefficient	~250,000 L·mol ⁻¹ ·cm ⁻¹	[6][7]
Solubility	Soluble in DMSO, DMF; water- soluble versions (Sulfo-Cy5) are available.[6][7][8]	[6][7][8]
Storage Conditions	Powder: -20°C for up to 3 years, protected from light and moisture.[1][6][8]	[1][6][8]
In solvent: -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1][9]	[1][9]	

Reactivity and Mechanism of Action

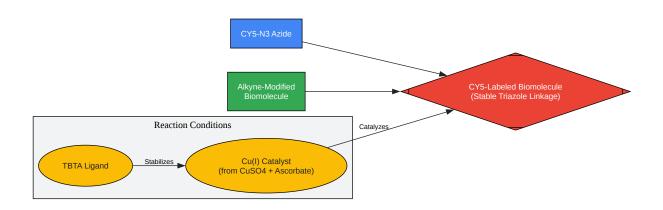
The functionality of **CY5-N3** azide is centered on the reactivity of its terminal azide (–N3) group. This group is bioorthogonal, meaning it is chemically inert to most biological functional groups, ensuring that it reacts specifically with its intended target.[10][11] The primary mechanisms of action are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry.[11][12] It involves the reaction between the terminal azide of **CY5-N3** and a terminal alkyne on a target



biomolecule. This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][2] The reaction results in the formation of a stable triazole linkage. To prevent copper-mediated damage to biological samples and to enhance reaction efficiency, a copper-chelating ligand such as TBTA is often included.[2][13]



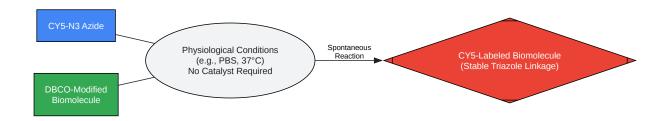
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Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of copper catalysts in living systems, SPAAC was developed.[10][14] This copper-free click chemistry reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[3][9] The high ring strain of the cyclooctyne significantly accelerates the reaction with the azide, eliminating the need for a catalyst.[4][15] This makes SPAAC highly suitable for labeling molecules on the surface of or inside living cells with minimal perturbation.[5][15]





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Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Successful labeling with **CY5-N3** azide requires careful preparation and execution. The following protocols provide a starting point for common applications.

Protocol 1: Stock Solution Preparation

- Reagent Preparation: Allow the CY5-N3 azide powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Dissolution: Dissolve the CY5-N3 azide in anhydrous DMSO or DMF to a stock concentration of 1–10 mM.[1] Sonication may be recommended to ensure complete dissolution.[1]
- Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C, protected from light.[2]
 [9] The solution is unstable and should be used promptly after preparation.[1]

Protocol 2: CuAAC Labeling of an Alkyne-Modified Protein

- Prepare Click-Reaction Mix: In a microcentrifuge tube, prepare the click-reaction mixture.
 The final concentrations may need optimization, but a typical starting point is:
 - 100 μM Alkyne-modified protein in PBS.



- 100 μM CY5-N3 azide (added from stock solution).[2]
- 1 mM CuSO₄.
- 5 mM Sodium Ascorbate (prepare fresh).[2]
- 128 μM TBTA ligand (optional, but recommended).[2]
- Reaction Incubation: Add the components in the order listed, vortexing gently after each addition. The copper and ascorbate should be added last. Incubate the reaction at room temperature for 30–60 minutes, protected from light.[1]
- Purification: Remove unreacted CY5-N3 azide and reaction components from the labeled protein using a suitable method such as molecular sieve chromatography (e.g., Sephadex G-25 column), dialysis, or ultrafiltration.[1]
- Verification: Confirm labeling by measuring the absorbance of the purified product at 280 nm (for protein) and ~646 nm (for Cy5).

Protocol 3: SPAAC Labeling of a DBCO-Modified Biomolecule

- Prepare Biomolecule: Prepare the DBCO-functionalized target biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]
- Add CY5-N3 Azide: Add CY5-N3 azide to the biomolecule solution. A 2 to 10-fold molar excess of the azide is often used. A typical starting concentration for the biomolecule is 1-10 μM.[1]
- Reaction Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature or 37°C, protected from light.[1] Reaction times may vary depending on the specific reactants.
- Purification: Purify the labeled biomolecule using the methods described in the CuAAC protocol to remove any unreacted dye.

Application Workflow: Cellular Imaging

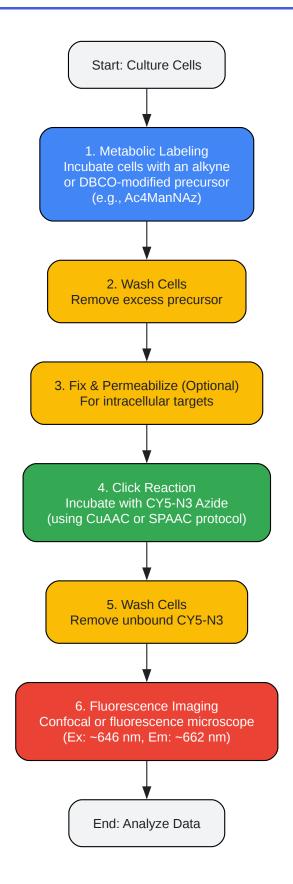






CY5-N3 azide is frequently used to visualize biomolecules in cells. A common workflow involves metabolically labeling cells to introduce a bioorthogonal handle (e.g., an alkyne or DBCO group) onto a specific class of biomolecules (like glycans or proteins), followed by a click reaction with **CY5-N3** azide.





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